molecular formula C13H5F5NO4S2 B12975888 (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane

(3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane

Cat. No.: B12975888
M. Wt: 398.3 g/mol
InChI Key: TYCRNNZFSFOOER-UHFFFAOYSA-N
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Description

The compound (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane is a complex organic molecule characterized by the presence of multiple fluorine atoms, a nitro group, and a phenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound’s unique structure could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as fluorinated polymers or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (Difluoromethyl)phenyl sulfone
  • Trifluoronitrobenzene
  • Phenylsulfonylmethane

Uniqueness

The uniqueness of (3-(Difluoro(phenylsulfonyl)methyl)-2,5,6-trifluoro-4-nitrophenyl)-l1-sulfane lies in its combination of multiple fluorine atoms, a nitro group, and a phenylsulfonyl moiety. This combination imparts unique chemical and physical properties, such as high stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H5F5NO4S2

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C13H5F5NO4S2/c14-8-7(11(19(20)21)9(15)10(16)12(8)24)13(17,18)25(22,23)6-4-2-1-3-5-6/h1-5H

InChI Key

TYCRNNZFSFOOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=C(C(=C2F)[S])F)F)[N+](=O)[O-])(F)F

Origin of Product

United States

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